N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide
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Overview
Description
N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide: is a complex organic compound that features a fluorophenyl group, a pyrimidoindole core, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the pyrimidoindole intermediate with a sulfanylacetamide derivative under controlled conditions, often using a coupling reagent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Can yield alcohols or amines.
Substitution: Can yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors on cell surfaces, triggering a cellular response.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the pyrimidoindole and sulfanylacetamide moieties.
8-fluoro-N-methyl-5H-pyrimido[5,6-b]indol-4-amine: Shares the pyrimidoindole core but differs in other functional groups.
Uniqueness
N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities not found in simpler analogs.
Properties
Molecular Formula |
C19H15FN4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN4OS/c1-11-2-7-15-14(8-11)17-18(24-15)19(22-10-21-17)26-9-16(25)23-13-5-3-12(20)4-6-13/h2-8,10,24H,9H2,1H3,(H,23,25) |
InChI Key |
RGWFAUNMLILQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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